NA,Na-dibenzyl-L-tryptophan

Description

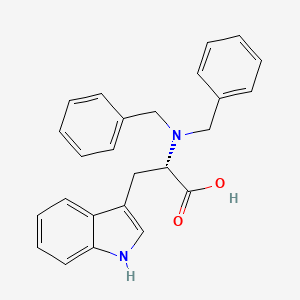

NA,Na-Dibenzyl-L-tryptophan is a chemically modified derivative of the essential amino acid L-tryptophan, featuring two benzyl groups attached to the alpha-amino nitrogen (N,N-dibenzylation). This modification enhances its lipophilicity and stability, making it a valuable intermediate in organic synthesis, particularly for synthesizing biologically active indole alkaloids and peptide mimetics . The compound’s molecular formula is C₂₆H₂₆N₂O₂, with a molecular weight of 398.51 g/mol. It is typically synthesized via reductive amination using benzaldehyde and sodium cyanoborohydride, yielding a methyl ester derivative (e.g., methyl N,N-dibenzyl-L-tryptophanate) .

Properties

Molecular Formula |

C25H24N2O2 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

(2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m0/s1 |

InChI Key |

KWVIYTNTSHGWBK-DEOSSOPVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer–Speier esterification, where tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.

Industrial Production Methods: Industrial production of NA,Na-dibenzyl-L-tryptophan may involve large-scale esterification processes using green solvents such as cyclohexane or methyl tetrahydrofuran (Me-THF) to avoid hazardous solvents and ensure high yields . The process is optimized to maintain the purity and enantiomeric excess of the compound.

Chemical Reactions Analysis

Types of Reactions: NA,Na-dibenzyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized using reagents such as oxaziridine.

Reduction: The benzyl groups can be selectively reduced under hydrogenation conditions.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxaziridine reagents for selective oxidation of the indole ring.

Reduction: Hydrogen gas with a palladium catalyst for benzyl group reduction.

Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products:

Oxidation: Formation of indole-based alkaloid derivatives.

Reduction: Removal of benzyl groups to yield L-tryptophan.

Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.

Scientific Research Applications

NA,Na-dibenzyl-L-tryptophan has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

Biology: Studied for its role in protein interactions and as a model compound for understanding tryptophan metabolism.

Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of serotonin pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis

Mechanism of Action

The mechanism of action of NA,Na-dibenzyl-L-tryptophan involves its interaction with various molecular targets:

Molecular Targets: The indole ring interacts with cationic molecules through cation–π interactions, influencing protein structure and function.

Pathways Involved: The compound can modulate serotonin pathways by acting as a precursor to serotonin synthesis, affecting neurotransmission and mood regulation.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : N-Boc-L-tryptophan is synthesized in higher yields (69%) compared to NA,Na-dibenzyl-L-tryptophan (31%), reflecting the challenges of introducing two benzyl groups versus a single Boc group .

- Reaction Time : Dibenzylation requires prolonged reaction times (7 days vs. 24 hours for Boc protection), likely due to steric hindrance from the bulky benzyl groups .

- Thermal Stability : The Boc-protected derivative exhibits a well-defined melting point (136–138°C), while the dibenzyl analog’s melting point is unreported, possibly due to its oily or amorphous nature .

Functional and Analytical Comparisons

(a) Lipophilicity and Bioactivity

- This compound’s increased lipophilicity (from benzyl groups) enhances its membrane permeability, making it suitable for drug delivery systems. In contrast, N-Boc-L-tryptophan is primarily used as a transient protective group in peptide synthesis .

- L-Tryptophan, lacking modifications, serves as a precursor for serotonin and melatonin, with applications in dietary supplements and neurological research .

(b) Analytical Characterization

- NMR Data : N-Boc-L-tryptophan exhibits distinct ^1H-NMR signals (e.g., 1.43 ppm for Boc methyl groups), whereas this compound’s aromatic protons (benzyl groups) dominate its spectrum .

- Chromatographic Methods: L-Tryptophan and its analogs are quantified using advanced techniques like nano-liquid chromatography (nano-LC) with monolithic columns, ensuring high sensitivity for purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.